molecular formula C13H20N2O B2500890 N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)pent-4-enamide CAS No. 1396683-92-3

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)pent-4-enamide

Cat. No.: B2500890
CAS No.: 1396683-92-3
M. Wt: 220.316
InChI Key: NMFOQWQPEULADH-UHFFFAOYSA-N
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Description

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)pent-4-enamide is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.316. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine derivatives are extensively utilized in medicinal chemistry due to their significant role in the development of compounds for treating human diseases. The pyrrolidine ring, a five-membered nitrogen heterocycle, is valued for its ability to efficiently explore pharmacophore space because of its sp^3 hybridization, contribution to stereochemistry, and increased three-dimensional coverage due to non-planarity. The review by Li Petri et al. (2021) delves into bioactive molecules characterized by the pyrrolidine ring and its derivatives, highlighting their importance in drug discovery for various therapeutic areas. The study emphasizes the versatility of pyrrolidine scaffolds in synthesizing biologically active compounds, including their involvement in the synthesis of novel compounds with select target activity (Li Petri et al., 2021).

Synthetic Pathways and Biological Activity

Enaminoketones and enaminonitriles, closely related to pyrrolidine derivatives, serve as versatile building blocks for synthesizing a variety of heterocyclic compounds, such as pyridine, pyrimidine, and pyrrole derivatives. The review by Negri, Kascheres, and Kascheres (2004) discusses the synthetic versatility of enaminones and their application in generating biologically significant heterocycles, underlining the broad interest in cyclic β-enaminoesters as intermediates for natural product synthesis and heterocyclic compound development. This highlights the broader chemical space and synthetic utility of pyrrolidine-related structures in medicinal chemistry (Negri, Kascheres, & Kascheres, 2004).

Chiral Sulfinamides in Asymmetric Synthesis

Chiral sulfinamides, such as tert-butanesulfinamide, are pivotal chiral auxiliaries for the stereoselective synthesis of amines and their derivatives, offering pathways to asymmetric synthesis of N-heterocycles, including pyrrolidines. The work by Philip et al. (2020) on tert-butanesulfinamide demonstrates its extensive use in mediating asymmetric synthesis of N-heterocycles via sulfinimines, underscoring the critical role of such methodologies in accessing structurally diverse and therapeutically relevant compounds (Philip et al., 2020).

Future Directions

The future directions for this compound would depend on its biological activity. Pyrrolidine derivatives are a focus of ongoing research in medicinal chemistry due to their presence in many biologically active compounds .

Properties

IUPAC Name

N-(4-pyrrolidin-1-ylbut-2-ynyl)pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-2-3-8-13(16)14-9-4-5-10-15-11-6-7-12-15/h2H,1,3,6-12H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFOQWQPEULADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCC#CCN1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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